Magnesium valproate

Epilepsy Antiepileptic Drug Efficacy Treatment Retention

Magnesium valproate resolves the pharmacokinetic and tolerability limitations of sodium valproate, making it the preferred salt for epilepsy and bipolar disorder research. Generic substitution can confound clinical endpoints. - 73.1% retention rate vs. 64.2% for sodium valproate. - 30% adverse event incidence vs. 51%, minimizing dropout-related data loss. - 12.8% higher Cmax & AUC; 27% faster Tmax for rapid-onset formulation studies.

Molecular Formula C16H30MgO4
Molecular Weight 310.71 g/mol
CAS No. 62959-43-7
Cat. No. B032939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium valproate
CAS62959-43-7
Synonyms2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral
Molecular FormulaC16H30MgO4
Molecular Weight310.71 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2]
InChIInChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyLKLLHOIUJVEAGU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Valproate (CAS 62959-43-7): Sourcing Guide for a Differentiated Valproate Salt with Quantifiable Clinical and Pharmacokinetic Advantages


Magnesium valproate (CAS 62959-43-7) is the magnesium salt of valproic acid (2-propylpentanoic acid), a broad-spectrum antiepileptic drug (AED) that dissociates in the gastrointestinal tract into magnesium ions and valproic acid ions [1]. As a GABA transaminase inhibitor and GSK-3 inhibitor, it is approved for epilepsy and bipolar disorder, with ongoing investigation in oncology [2]. Unlike its sodium salt counterpart, magnesium valproate demonstrates a distinct pharmacokinetic and clinical profile that influences its selection in both research and clinical procurement decisions [3].

Why Magnesium Valproate Cannot Be Interchanged with Sodium Valproate or Divalproex Sodium Without Scientific Justification


Generic substitution among valproate salts—magnesium valproate, sodium valproate, valproic acid, and divalproex sodium—is not scientifically warranted due to quantifiable differences in clinical efficacy, tolerability, and pharmacokinetic behavior. Direct comparative studies reveal that magnesium valproate yields significantly higher retention rates (73.1% vs. 64.2%) and total effective rates (70.2% vs. 47.2%) compared to sodium valproate in epilepsy patients [1]. Furthermore, magnesium valproate exhibits a slower, more regular absorption profile that reduces plasma level fluctuations typically observed with sodium salts [2]. These differences are not merely pharmacokinetic curiosities; they translate into meaningful clinical outcomes, including lower adverse event incidence (30% vs. 51%) and improved seizure control [1]. Consequently, procurement decisions based solely on valproate equivalence or cost minimization may inadvertently compromise therapeutic outcomes or introduce confounding variables in research settings. The quantitative evidence detailed below establishes the specific dimensions where magnesium valproate demonstrates verifiable differentiation.

Magnesium Valproate: Quantified Differentiation Evidence vs. Sodium Valproate, Lithium Carbonate, and Valproic Acid


Superior Clinical Retention and Seizure Control Rates vs. Sodium Valproate in Epilepsy Patients

In a 2-year clinical study of 175 epilepsy patients receiving monotherapy, magnesium valproate demonstrated significantly higher retention rates and total effective rates compared to sodium valproate. The magnesium valproate group achieved a retention rate of 73.1% versus 64.2% for sodium valproate, and a total effective rate of 70.2% versus 47.2%, respectively [1]. Additionally, the incidence of adverse events was markedly lower in the magnesium valproate group (30%) compared to the sodium valproate group (51%) [1].

Epilepsy Antiepileptic Drug Efficacy Treatment Retention

Enhanced Pharmacokinetic Profile with Faster Absorption and Higher Exposure vs. Sodium Valproate in Preclinical Models

A comparative pharmacokinetic study in Sprague-Dawley rats administered equivalent oral doses of magnesium valproate and sodium valproate revealed key differences in absorption and exposure parameters. Magnesium valproate exhibited a shorter Tmax (2.67 ± 0.26 h vs. 3.67 ± 0.58 h), higher Cmax (75.67 ± 12.94 μg·mL⁻¹ vs. 67.10 ± 10.87 μg·mL⁻¹), and greater systemic exposure as measured by AUC₍₀₋ₜ₎ (1,093.56 ± 48.69 μg·mL⁻¹·h vs. 969.86 ± 72.08 μg·mL⁻¹·h) [1].

Pharmacokinetics Valproate Salts Preclinical Development

Reduced Inter-Subject Bioavailability Variability vs. Sodium Valproate in Human Bioequivalence Study

A bioequivalence study comparing enteric-coated tablets of magnesium valproate (500 and 1000 mg) with sodium valproate (Depakine®) in human subjects found the two preparations to be bioequivalent, but with an important distinction: magnesium valproate demonstrated reduced inter-subject variability in bioavailability [1].

Bioequivalence Inter-Subject Variability Formulation Consistency

Superior Total Effective Rate vs. Lithium Carbonate in Bipolar Disorder Manic Episodes

In a randomized controlled trial of 80 patients with bipolar disorder manic episodes, magnesium valproate treatment for 3 months resulted in a total effective rate of 95.0% (38/40), which was significantly higher than the 75.0% (30/40) observed in the lithium carbonate control group (χ²=6.28, P=0.012) [1]. Additionally, magnesium valproate treatment led to significantly greater improvements in serum biomarkers: TNF-α decreased to 136.5±6.2 ng/L (vs. 148.9±7.5 ng/L), UA decreased to 307.9±15.2 μmol/L (vs. 335.6±18.9 μmol/L), TBIL increased to 11.0±2.3 μmol/L (vs. 8.4±2.1 μmol/L), and albumin increased to 45.5±3.6 g/L (vs. 42.8±3.0 g/L), all P<0.001 [1].

Bipolar Disorder Mania Valproate Efficacy

Lower Acute Oral Toxicity (Higher LD50) vs. Sodium Valproate in Mice

In a comparative toxicity study in mice, the oral LD50 of magnesium valproate was determined to be 966 mg/kg, which is numerically higher than the 904 mg/kg observed for sodium valproate, indicating a modestly lower acute oral toxicity [1].

Toxicology Safety Profile Preclinical Safety

Differential Hygroscopicity Profile vs. Divalproex Sodium Impacting Manufacturing Stability

Magnesium valproate exhibits significantly higher moisture affinity with a critical relative humidity (RH) of approximately 45%, compared to divalproex sodium which has a critical RH of approximately 65% .

Formulation Science Hygroscopicity Manufacturing Controls

Magnesium Valproate: Optimal Procurement Scenarios Based on Quantitative Differentiation Evidence


Epilepsy Clinical Trials or Long-Term Observational Studies Requiring High Retention and Low Discontinuation Rates

Given the demonstrated 73.1% retention rate and 70.2% total effective rate versus sodium valproate's 64.2% and 47.2%, respectively [1], magnesium valproate is the preferred valproate salt for studies where patient retention and sustained therapeutic response are critical endpoints. The 21% lower adverse event incidence (30% vs. 51%) further supports its use in trials with extended follow-up periods, minimizing dropout-related data loss.

Preclinical Pharmacokinetic and Formulation Development Studies Seeking Rapid Absorption and High Systemic Exposure

For research involving in vivo pharmacokinetic profiling or novel formulation development, magnesium valproate offers a 12.8% higher Cmax and 12.8% greater AUC compared to sodium valproate, along with a 27% faster Tmax [2]. These properties make it an advantageous candidate for developing rapid-onset or enhanced-bioavailability valproate formulations.

Bipolar Disorder Mania Studies Where Superior Efficacy Over Lithium Carbonate Is Desired

In research focused on acute manic episodes, magnesium valproate demonstrates a 20% absolute increase in total effective rate (95.0% vs. 75.0%) compared to lithium carbonate [3], supported by favorable shifts in serum biomarkers (TNF-α, UA, TBIL, albumin). This makes it a compelling choice for comparative effectiveness trials or as an active comparator in novel mood stabilizer studies.

Controlled Formulation Manufacturing Requiring Defined Hygroscopicity Specifications

Manufacturing processes for solid oral dosage forms must account for the hygroscopic nature of magnesium valproate, which has a critical RH of approximately 45% . This property necessitates procurement of material with appropriate moisture protection and the implementation of humidity-controlled processing environments, distinguishing it from less hygroscopic alternatives like divalproex sodium (critical RH ≈ 65%).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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